1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H33N5O3 and its molecular weight is 451.571. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Activity
A series of derivatives similar to the compound were synthesized and subjected to in vitro screening against various human cancer cell lines. The study revealed that specific derivatives showed broad-spectrum antiproliferative activity, demonstrating significant efficacy and potency against several cancer types, including renal cancer, melanoma, colon cancer, and breast cancer. The findings suggest these compounds' potential as cancer therapeutic agents due to their superior potencies compared to known treatments like paclitaxel and gefitinib (Al-Sanea et al., 2018).
Nootropic Activity
Research into similar compounds has explored their synthesis and potential as nootropic agents. The studies focused on creating various derivatives and testing them for nootropic (cognitive enhancement) activity. Such research underscores the compound's utility in developing new therapeutic agents aimed at improving cognitive functions (Valenta et al., 1994).
Synthesis Techniques
Investigations into efficient synthesis methods for derivatives of this compound and related ureas have been conducted. These studies contribute to the pharmaceutical industry by providing streamlined, cost-effective processes for generating compounds with potential therapeutic value. For example, one study demonstrated a single-pot synthesis technique for creating ureas from carboxylic acids, highlighting a more environmentally friendly and cost-effective method (Thalluri et al., 2014).
Role in Eating Disorders
A particular study focused on the role of Orexin-1 Receptor mechanisms on compulsive food consumption, using derivatives of the core compound as a selective OX1R antagonist. This research suggests the compound's derivatives could play a crucial role in developing treatments for eating disorders with a compulsive component, indicating its therapeutic potential beyond traditional applications (Piccoli et al., 2012).
Antiparkinsonian Activity
Derivatives of this compound have also been evaluated for their antiparkinsonian activity. The study suggests that specific derivatives can exhibit significant activity against parkinsonian symptoms, offering insights into new therapeutic strategies for treating Parkinson's disease and highlighting the compound's versatility in drug development (Azam et al., 2009).
Propriétés
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-2-33-23-10-8-22(9-11-23)30-19-20(18-24(30)31)27-25(32)26-12-13-28-14-16-29(17-15-28)21-6-4-3-5-7-21/h3-11,20H,2,12-19H2,1H3,(H2,26,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJYDEPOEDJVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.